Flutamide-d7

Vue d'ensemble

Description

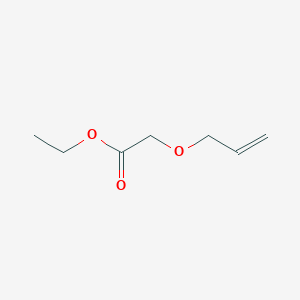

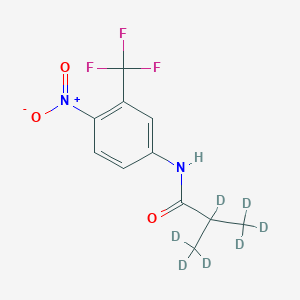

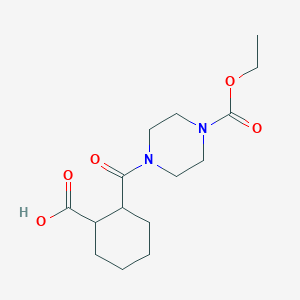

Flutamide-d7 est une forme deutérée du flutamide, un médicament antiandrogène principalement utilisé pour traiter le cancer de la prostate. La version deutérée, this compound, est souvent utilisée comme étalon interne en chimie analytique, en particulier en spectrométrie de masse, pour quantifier les niveaux de flutamide dans les échantillons biologiques .

Applications De Recherche Scientifique

Flutamide-d7 a plusieurs applications en recherche scientifique, notamment :

Chimie analytique : Utilisé comme étalon interne en spectrométrie de masse pour la quantification du flutamide dans les échantillons biologiques.

Pharmacocinétique : Aide à l'étude du métabolisme et de la pharmacocinétique du flutamide en fournissant une référence isotopique stable.

Développement de médicaments : Utilisé dans le développement et la validation de méthodes analytiques pour le flutamide et ses métabolites.

Mécanisme d'action

This compound, comme le flutamide, agit comme un antagoniste sélectif du récepteur des androgènes. Il entre en compétition avec les androgènes tels que la testostérone et la dihydrotestostérone pour se lier aux récepteurs des androgènes dans des tissus tels que la prostate. Ce faisant, il prévient les effets de ces androgènes et inhibe la croissance des cellules cancéreuses de la prostate .

Mécanisme D'action

Target of Action

Flutamide-d7, a deuterium labeled Flutamide , is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and functioning of male reproductive tissues .

Mode of Action

This compound acts as a selective antagonist of the androgen receptor . It competes with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . It exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues .

Biochemical Pathways

This compound affects the androgen signaling pathway . By binding to the androgen receptor, it inhibits the uptake of androgens and prevents the nuclear binding of androgens in target tissues . This inhibition disrupts the normal function of the androgen signaling pathway, leading to a decrease in the growth of prostate cancer cells .

Pharmacokinetics

After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . These metabolites are predominantly excreted in urine .

Result of Action

The binding of this compound to the androgen receptor prevents the effects of androgens and inhibits the growth of prostate cancer cells . This results in a reduction in the size of the prostate gland in patients with prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the bioavailability and efficacy of this compound can be affected by factors such as the patient’s liver function, as the drug undergoes extensive first-pass metabolism in the liver . Additionally, the stability of this compound could be affected by storage conditions .

Analyse Biochimique

Biochemical Properties

Flutamide-d7 plays a crucial role in inhibiting androgen receptors, thereby preventing the activation of androgen-responsive genes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound binds to the androgen receptor, inhibiting its interaction with dihydrotestosterone. This inhibition prevents the transcription of genes involved in prostate cancer cell proliferation. Additionally, this compound is metabolized by liver enzymes such as cytochrome P450, leading to the formation of active and inactive metabolites .

Cellular Effects

This compound exerts significant effects on various cell types, particularly prostate cancer cells. It inhibits cell proliferation by blocking androgen receptor signaling pathways. This inhibition leads to decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes. This compound also affects cellular metabolism by altering the activity of enzymes involved in lipid and glucose metabolism, thereby impacting overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the androgen receptor, preventing the receptor’s activation by androgens. This binding inhibits the receptor’s ability to translocate to the nucleus and bind to androgen response elements on DNA. Consequently, the transcription of androgen-responsive genes is suppressed. Additionally, this compound can inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in its own metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits strong anti-androgenic activity, leading to significant inhibition of androgen receptor signaling. Over time, the stability and degradation of this compound can influence its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits androgen receptor activity without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and alterations in liver enzyme levels. Threshold effects have been observed, where a certain dosage is required to achieve maximal therapeutic efficacy without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form active metabolites, which contribute to its anti-androgenic effects. Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in lipid and glucose metabolism. These changes can impact overall metabolite levels and cellular energy balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its anti-androgenic effects. The localization and accumulation of this compound can influence its overall efficacy and duration of action .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it inhibits androgen receptor-mediated transcription. Additionally, this compound can interact with other cellular components, such as mitochondria, influencing their function and overall cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Flutamide-d7 implique l'incorporation d'atomes de deutérium dans la molécule de flutamide. Ceci peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Une approche courante consiste à commencer par un précurseur deutéré et à effectuer les réactions chimiques nécessaires pour former le produit deutéré final .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des réactifs deutérés. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir le résultat souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Flutamide-d7, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé pour former son métabolite actif, le 2-hydroxyflutamide.

Réduction : Les réactions de réduction peuvent convertir this compound en son composé parent ou en d'autres formes réduites.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des nucléophiles dans des conditions spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le 2-hydroxyflutamide (produit d'oxydation) et divers dérivés substitués en fonction des réactifs et des conditions utilisés .

Comparaison Avec Des Composés Similaires

Composés similaires

Bicalutamide : Un autre antiandrogène non stéroïdien utilisé pour traiter le cancer de la prostate.

Enzalutamide : Un nouvel antiandrogène avec une efficacité et un profil de sécurité améliorés par rapport au flutamide.

Unicité de Flutamide-d7

This compound est unique en raison de sa nature deutérée, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. La présence d'atomes de deutérium fournit une différence de masse distincte, permettant une quantification précise du flutamide dans des matrices biologiques complexes .

Propriétés

IUPAC Name |

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKFYHWDHIYRV-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)